

Application Note: Solid-Phase Synthesis of Cyclo(I-Pro-d-Leu)

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Compound of Interest

Compound Name: Cyclo(I-Pro-d-Leu)

Cat. No.: B137927

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Introduction

Cyclo(I-Pro-d-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which has garnered significant interest in drug discovery and development. DKPs are known to possess a range of biological activities, including antimicrobial, antitumor, and antiviral properties. Their conformationally constrained structure makes them attractive scaffolds for the design of novel therapeutics. This application note provides a detailed protocol for the solid-phase synthesis of **Cyclo(I-Pro-d-Leu)** using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted method for its mild reaction conditions and suitability for automation.[1][2]

Principle

The synthesis is performed on a solid support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration.[3] The linear dipeptide, I-Pro-d-Leu, is assembled on the resin starting from the C-terminus. The synthesis utilizes Fmoc for N α -protection, which is removed with a mild base, and tert-butyl (tBu) based side-chain protecting groups, which are removed with a strong acid.[2] The synthesis commences with the attachment of the first amino acid, Fmoc-d-Leucine, to a 2-chlorotrityl chloride resin. This resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, which can minimize side reactions and facilitate the subsequent cyclization.[4] Following the coupling of Fmoc-I-Proline, the N-terminal Fmoc group is removed. The linear dipeptide is then cleaved from the resin, and the resulting free C-terminus and N-terminus undergo a spontaneous intramolecular cyclization to form the desired **Cyclo(I-Pro-d-Leu)**.

Experimental Protocol

Materials

- 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, ~1.2 mmol/g loading
- Fmoc-d-Leu-OH
- Fmoc-l-Pro-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Methanol (MeOH)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Diethyl ether, anhydrous
- Solid-phase synthesis vessel
- Shaker or automated peptide synthesizer

Resin Preparation and First Amino Acid Loading

- Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
- First Amino Acid Attachment:

- Dissolve Fmoc-d-Leu-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM.
- Add the amino acid solution to the swollen resin.
- Shake the mixture for 2 hours at room temperature.
- To cap any remaining active sites, add MeOH (0.8 mL per gram of resin) and shake for an additional 30 minutes.
- Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Peptide Chain Elongation

- Fmoc Deprotection:
 - Add a solution of 20% piperidine in DMF to the resin.
 - Shake for 5 minutes, then drain the solution.
 - Repeat the 20% piperidine in DMF treatment and shake for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Second Amino Acid Coupling:
 - In a separate vial, pre-activate Fmoc-I-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15-20 minutes.
 - Add the activated amino acid solution to the resin.
 - Shake the mixture for 2 hours at room temperature.
 - Wash the resin with DMF (3x) and DCM (3x).
- Final Fmoc Deprotection:
 - Repeat the Fmoc deprotection step as described in step 1 of this section to expose the N-terminal amine of Proline.

- Wash the resin with DMF (5x) and DCM (3x), followed by a final wash with MeOH (2x) and dry the resin under vacuum.

Cleavage and Cyclization

- Cleavage from Resin:
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
 - Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
 - Shake gently for 2 hours at room temperature.
- Product Precipitation and Isolation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Reduce the volume of the filtrate by approximately half under a stream of nitrogen.
 - Precipitate the crude product by adding cold anhydrous diethyl ether.
 - Centrifuge the mixture to pellet the precipitate and decant the ether.
 - Wash the pellet with cold diethyl ether two more times.
 - Dry the crude **Cyclo(I-Pro-d-Leu)** product under vacuum.

Purification and Characterization

- Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

Parameter	Value/Description	Notes
Resin	2-Chlorotriyl chloride	Mild cleavage conditions favor cyclization.
Resin Loading	~1.2 mmol/g	
Scale	1.0 g of resin	
Fmoc-d-Leu-OH	2 equivalents	First amino acid loading.
DIPEA (Loading)	4 equivalents	
Fmoc-I-Pro-OH	3 equivalents	Second amino acid coupling.
Coupling Reagents	DIC/HOBt	3 equivalents each.
Fmoc Deprotection	20% Piperidine in DMF	5 min + 15 min treatments.
Cleavage Cocktail	TFA/TIS/H ₂ O (95:2.5:2.5)	Standard cleavage and deprotection.
Reaction Time (Loading)	2 hours	
Reaction Time (Coupling)	2 hours	
Reaction Time (Cleavage)	2 hours	
Typical Yield (Crude)	70-90%	Highly dependent on reaction efficiency.
Typical Yield (Purified)	40-60%	Post-HPLC purification.

Experimental Workflow



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Caption: Workflow for the solid-phase synthesis of **Cyclo(I-Pro-d-Leu)**.

Conclusion

The solid-phase synthesis protocol described in this application note provides a reliable and efficient method for the preparation of **Cyclo(I-Pro-d-Leu)**. The use of 2-chlorotrityl chloride resin facilitates a mild cleavage that promotes the desired intramolecular cyclization. This methodology is amenable to automation and can be adapted for the synthesis of a diverse library of cyclic dipeptides for screening in drug discovery programs.

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